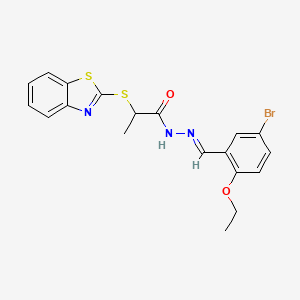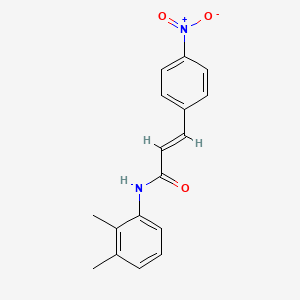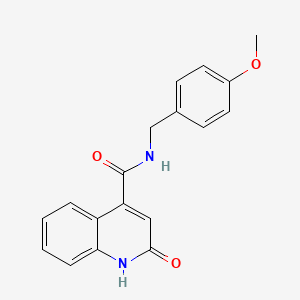
2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide, also known as BEPPH, is a chemical compound that has been widely studied for its potential biomedical applications. BEPPH belongs to the family of hydrazide compounds, which have been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
科学的研究の応用
2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has been extensively studied for its potential biomedical applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In particular, 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has been shown to improve insulin sensitivity in diabetic mice, suggesting that it may have therapeutic potential for the treatment of diabetes.
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide is not fully understood, but it is believed to involve the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2 activity, 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide may reduce the production of prostaglandins and thereby alleviate inflammation. In cancer cells, 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has been shown to induce apoptosis by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide can inhibit the activity of COX-2 and reduce the production of prostaglandins. 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. In vivo studies have shown that 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide can improve insulin sensitivity in diabetic mice, suggesting that it may have therapeutic potential for the treatment of diabetes.
実験室実験の利点と制限
One advantage of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide is that it is relatively easy to synthesize and purify. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has been shown to exhibit a range of biological activities, making it a versatile compound for biomedical research. However, one limitation of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has not yet been extensively studied in human subjects, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide. One area of interest is the development of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide derivatives with improved therapeutic potential. For example, modifications to the benzothiazole or benzylidene moieties may enhance the anti-inflammatory or anti-cancer properties of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide. Another area of interest is the investigation of the safety and efficacy of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide in human subjects. Clinical trials could be conducted to determine the optimal dosage and administration route for 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide. Finally, further studies could be conducted to elucidate the mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide and to identify potential molecular targets for its therapeutic effects.
合成法
2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide can be synthesized by the condensation reaction between 2-(1,3-benzothiazol-2-ylthio)propanohydrazide and 5-bromo-2-ethoxybenzaldehyde. The reaction is typically carried out in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
特性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S2/c1-3-25-16-9-8-14(20)10-13(16)11-21-23-18(24)12(2)26-19-22-15-6-4-5-7-17(15)27-19/h4-12H,3H2,1-2H3,(H,23,24)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFADTRIPCVEMN-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C(C)SC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C(C)SC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]propanehydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)

![N-[2-(acetylamino)phenyl]-3-oxobutanamide](/img/structure/B5778175.png)



![2-[2-(phenylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5778195.png)

![methyl 2-chloro-5-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5778214.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde](/img/structure/B5778244.png)
![1-[(phenylthio)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5778251.png)
